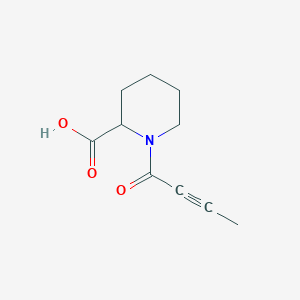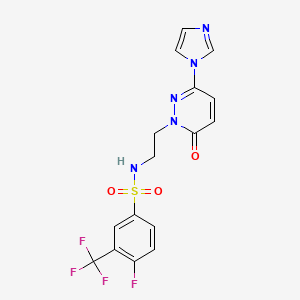
Sal de sodio de clorofenol rojo β-D-galactopiranósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorophenol red beta-D-galactopyranoside sodium salt is a long-wavelength dye commonly used for colorimetric assays. It serves as a substrate for the enzyme beta-galactosidase, which hydrolyzes the compound to release chlorophenol red, a purple-colored product. This compound is particularly valued for its high sensitivity in detecting beta-galactosidase activity, making it a useful tool in various biochemical and molecular biology applications .
Aplicaciones Científicas De Investigación
Chlorophenol red beta-D-galactopyranoside sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study beta-galactosidase activity.
Biology: Employed in molecular biology for the detection of beta-galactosidase in various biological samples.
Medicine: Utilized in diagnostic assays to detect the presence of beta-galactosidase-producing bacteria.
Industry: Applied in quality control processes to monitor enzyme activity in industrial fermentation and bioprocessing
Mecanismo De Acción
Target of Action
The primary target of Chlorophenol red beta-D-galactopyranoside sodium salt (CPRG) is the enzyme β-galactosidase (β-gal) . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .
Mode of Action
CPRG serves as a substrate for β-galactosidase . When β-galactosidase interacts with CPRG, it hydrolyzes the compound, resulting in the formation of chlorophenol red . This reaction product is purple-colored .
Biochemical Pathways
The hydrolysis of CPRG by β-galactosidase is a key step in certain biochemical pathways, particularly in colorimetric assays . The formation of the purple-colored chlorophenol red allows for the quantification of β-galactosidase activity, which can be measured by its absorbance at 570 nm .
Pharmacokinetics
It’s known that cprg is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
The hydrolysis of CPRG by β-galactosidase results in the formation of chlorophenol red . This reaction is commonly used in colorimetric assays to measure the expression levels of β-galactosidase in transfected cells . The lacZ gene, which encodes β-galactosidase, is a popular reporter gene in transfection reactions because its product, β-galactosidase, is a very stable enzyme .
Action Environment
The action of CPRG is influenced by various environmental factors. For instance, the stability of CPRG can be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the solubility of CPRG in water suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is dissolved.
Análisis Bioquímico
Biochemical Properties
Chlorophenol red beta-D-galactopyranoside sodium salt interacts with the enzyme β-galactosidase . This enzyme hydrolyzes the compound to form chlorophenol red, a purple-colored product . The reaction can be quantified by measuring the absorbance at 570 nm .
Cellular Effects
In cellular processes, Chlorophenol red beta-D-galactopyranoside sodium salt is utilized to measure the expression levels of β-galactosidase in transfected cells . The lacZ gene, a popular reporter gene in transfection reactions, produces β-galactosidase, a very stable enzyme .
Molecular Mechanism
The molecular mechanism of Chlorophenol red beta-D-galactopyranoside sodium salt involves its hydrolysis by the enzyme β-galactosidase to form chlorophenol red . This reaction allows the quantification of β-galactosidase activity, as the product can be measured spectrophotometrically .
Temporal Effects in Laboratory Settings
In laboratory settings, Chlorophenol red beta-D-galactopyranoside sodium salt is stable for up to 1 week at 4°C after reconstitution .
Metabolic Pathways
Chlorophenol red beta-D-galactopyranoside sodium salt is involved in the metabolic pathway of β-galactosidase . The enzyme β-galactosidase hydrolyzes the compound, leading to the formation of chlorophenol red .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chlorophenol red beta-D-galactopyranoside sodium salt typically involves the glycosylation of chlorophenol red with beta-D-galactopyranosyl donors under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond.
Industrial Production Methods: In industrial settings, the production of chlorophenol red beta-D-galactopyranoside sodium salt involves large-scale glycosylation reactions followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity. The compound is then dried and packaged under controlled conditions to ensure stability and quality .
Types of Reactions:
Hydrolysis: The primary reaction involving chlorophenol red beta-D-galactopyranoside sodium salt is hydrolysis by beta-galactosidase, which cleaves the glycosidic bond to release chlorophenol red.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the released chlorophenol red can undergo further chemical transformations under specific conditions.
Common Reagents and Conditions:
Beta-Galactosidase: This enzyme is essential for the hydrolysis of chlorophenol red beta-D-galactopyranoside sodium salt.
Buffer Solutions: Reactions are often carried out in buffered solutions to maintain optimal pH for enzyme activity.
Major Products:
Comparación Con Compuestos Similares
2-Nitrophenyl beta-D-galactopyranoside: Another substrate for beta-galactosidase, but with lower sensitivity compared to chlorophenol red beta-D-galactopyranoside sodium salt.
5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside: A chromogenic substrate used for detecting beta-galactosidase activity, producing a blue product upon hydrolysis.
Uniqueness: Chlorophenol red beta-D-galactopyranoside sodium salt is unique due to its high sensitivity and long-wavelength absorbance, making it particularly suitable for applications requiring precise and sensitive detection of beta-galactosidase activity .
Propiedades
IUPAC Name |
sodium;2-[(Z)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12-;/t19-,22+,23+,24-,25-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPHUXRLBORSKC-FXMGFCRPSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\2/C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NaO10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2450025.png)

![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2450029.png)

![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-{1-[(3-ethoxy-4-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol](/img/structure/B2450036.png)

![tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B2450041.png)

![N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2450043.png)
![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)
![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2450046.png)

